Introduction: The Fluoranthene Scaffold and its Reactive Intermediate
Introduction: The Fluoranthene Scaffold and its Reactive Intermediate
An In-depth Technical Guide to 1-Bromomethylfluoranthene: Properties, Synthesis, and Applications
Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of synthetic organic chemistry and materials science.[1] Its rigid, planar structure and inherent photophysical properties, particularly its strong fluorescence, make it a valuable scaffold for developing novel molecular tools.[1][2] For researchers, scientists, and drug development professionals, functionalized derivatives of fluoranthene serve as versatile building blocks.
This guide focuses on a key derivative: 1-Bromomethylfluoranthene . The introduction of the bromomethyl group (-CH₂Br) at the 1-position transforms the stable, aromatic fluoranthene core into a highly reactive and versatile chemical intermediate. This "handle" allows for the covalent attachment of the fluoranthene moiety to a wide array of substrates, making it an invaluable tool for chemical biology, medicinal chemistry, and materials science. Understanding its core chemical properties is paramount to leveraging its full potential.
Physicochemical and Structural Properties
The fundamental properties of 1-Bromomethylfluoranthene are summarized below. While it is a well-defined chemical entity, specific physical properties such as melting point and solubility are not widely reported in public databases, a common characteristic for specialized reactive intermediates.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₁₁Br | [3] |
| Molecular Weight | 295.17 g/mol | [3] |
| CAS Number | 135325-62-1 | [3][4] |
| Appearance | (Not widely reported, expected to be a solid at room temp.) | |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CBr | [3] |
| InChIKey | RAFILKBKMFMKKU-UHFFFAOYSA-N | [3] |
| Stereochemistry | Achiral | [3] |
Synthesis and Purification: A Representative Protocol
The most direct and common strategy for synthesizing 1-Bromomethylfluoranthene is through the free-radical bromination of the corresponding precursor, 1-methylfluoranthene. This reaction, a variation of the Wohl-Ziegler reaction, specifically targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.
Causality in Experimental Design: The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. Unlike using elemental bromine (Br₂), which can lead to electrophilic aromatic substitution on the electron-rich fluoranthene rings, NBS provides a low, steady concentration of bromine radicals.[5][6] This condition selectively favors the desired benzylic halogenation over competing side reactions.[6] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the radical chain reaction.
Experimental Workflow: Synthesis and Purification
Caption: Synthesis, workup, and purification workflow for 1-Bromomethylfluoranthene.
Step-by-Step Protocol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylfluoranthene (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as AIBN (0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) under an inert atmosphere (e.g., nitrogen or argon). Irradiation with a heat lamp can facilitate the initiation of the radical reaction.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), watching for the consumption of the starting material.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield pure 1-Bromomethylfluoranthene.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 1-Bromomethylfluoranthene stems almost entirely from the reactivity of the C-Br bond at the benzylic position. Benzylic halides are significantly more reactive than simple alkyl halides in nucleophilic substitution reactions.[7][8] This heightened reactivity is due to the ability of the adjacent aromatic system to stabilize the transition states of both Sₙ1 and Sₙ2 pathways.[9]
-
Sₙ1 Pathway: The departure of the bromide leaving group generates a primary benzylic carbocation. This carbocation is highly stabilized by resonance, with the positive charge delocalized across the fluoranthene ring system. This stabilization makes the Sₙ1 mechanism, particularly with weaker nucleophiles in polar protic solvents, a viable pathway.[9]
-
Sₙ2 Pathway: For strong nucleophiles, a direct backside attack on the electrophilic benzylic carbon can occur. While there is some steric hindrance from the aromatic ring, the benzylic position is generally accessible enough for the concerted Sₙ2 mechanism to proceed efficiently.[7]
This dual reactivity makes 1-Bromomethylfluoranthene an excellent electrophile for forming new carbon-heteroatom or carbon-carbon bonds.
Caption: General nucleophilic substitution reaction of 1-Bromomethylfluoranthene.
Applications in Research and Drug Development
The combination of a highly fluorescent core and a reactive electrophilic handle makes 1-Bromomethylfluoranthene a powerful tool for life scientists and drug developers.
-
Fluorescent Labeling Agent: The primary application is as a fluorescent probe.[10][11] The bromomethyl group can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine in proteins or amine groups in peptides and small molecules. This reaction covalently attaches the fluoranthene "fluorophore" to the target, allowing for its visualization and quantification in biological systems using fluorescence microscopy or spectroscopy.[12]
-
Synthetic Intermediate: In medicinal chemistry, it serves as a key intermediate for building more complex molecules. The fluoranthene scaffold can be incorporated into a larger drug candidate to modulate properties like lipophilicity, stacking interactions with biological targets (e.g., DNA or protein active sites), or to introduce a fluorescent reporter group for mechanism-of-action studies.
Safety, Handling, and Storage
As a reactive alkylating agent and a polycyclic aromatic hydrocarbon derivative, 1-Bromomethylfluoranthene must be handled with appropriate care. The following information is synthesized from general safety protocols for benzylic halides and PAHs.
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity | Likely harmful if swallowed, inhaled, or absorbed through the skin. Alkylating agents are often corrosive and can cause severe burns. |
| Irritation | Causes skin, eye, and respiratory tract irritation. |
| Sensitization | May cause an allergic skin reaction. |
| Mutagenicity | As an alkylating agent, it should be treated as a potential mutagen. |
Self-Validating Laboratory Protocol for Safe Handling:
-
Engineering Controls: Always handle 1-Bromomethylfluoranthene inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required. For larger quantities, a chemically resistant apron is advised.
-
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into the environment.
References
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Keller, S. G., Kamiya, M., & Urano, Y. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Molecules, 25(24), 5964. [Link]
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Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. (2019). MDPI. [Link]
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1-BROMOMETHYLFLUORANTHENE (CAS 135325-62-1). Aichem. [Link]
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1-BROMOMETHYLFLUORANTHENE. GSRS. [Link]
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Keller, S. G., Kamiya, M., & Urano, Y. (2020). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. PubMed Central. [Link]
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Schwarz, F. P., & Wasik, S. P. (1976). Fluorescence measurements of benzene, naphthalene, anthracene, pyrene, fluoranthene, and benzo[e]pyrene in water. Analytical Chemistry, 48(3), 524–528. [Link]
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Reactions at the benzylic position. Khan Academy. [Link]
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Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]
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Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. [Link]
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Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. [Link]
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Angene International Limited (Page 157). ChemBuyersGuide.com, Inc.[Link]
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